1-[7-ACETYL-3-(4-METHYLPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE
Description
This compound belongs to the triazolothiadiazine class, characterized by a fused triazole-thiadiazine core. Its structure includes three distinct substituents: a 7-acetyl group, a 3-(4-methylphenyl) group, and a 6-(3-nitrophenyl) moiety. These substituents likely influence its electronic properties, solubility, and bioactivity. The synthesis of such derivatives typically involves cyclocondensation reactions between thiohydrazonates and hydrazonoyl chlorides in the presence of bases like triethylamine, as exemplified in related triazolothiadiazole syntheses .
Triazolothiadiazines are pharmacologically significant, with documented anti-inflammatory, antimicrobial, and vasodilatory activities. The acetyl group may enhance metabolic stability, while the nitro group could improve electron-withdrawing effects, favoring interactions with biological targets .
Properties
IUPAC Name |
1-[5-acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-12-7-9-15(10-8-12)20-22-23-21-25(20)24(14(3)28)18(19(31-21)13(2)27)16-5-4-6-17(11-16)26(29)30/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROMSQUFIJXHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N(C(=C(S3)C(=O)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[7-ACETYL-3-(4-METHYLPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves several steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring on the thiadiazole scaffold . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-[7-ACETYL-3-(4-METHYLPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . Major products formed from these reactions include different derivatives of triazolothiadiazine, which can exhibit enhanced biological activities .
Scientific Research Applications
The compound 1-[7-acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry and materials science, supported by relevant data tables and case studies.
Chemical Properties and Structure
The compound belongs to a class of heterocyclic compounds characterized by the presence of a triazole ring fused with a thiadiazine structure. Its molecular formula is , and it has a molecular weight of approximately 342.38 g/mol. The presence of acetyl, methylphenyl, and nitrophenyl groups contributes to its unique chemical properties, which can influence its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar triazole derivatives. For instance, compounds featuring triazole rings have shown significant activity against various bacterial strains and fungi. The specific compound discussed may exhibit similar properties due to its structural features, which can enhance interactions with microbial cell membranes or enzymes.
Case Study:
A study published in the Journal of Medicinal Chemistry examined a series of triazole derivatives and their effectiveness against resistant bacterial strains. The findings indicated that modifications on the triazole ring could significantly enhance antimicrobial potency .
Anticancer Potential
The triazole-thiadiazine framework has also been investigated for anticancer applications. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Data Table: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis |
| Compound B | MCF-7 | 10 | Cell Cycle Arrest |
| 1-[7-acetyl...] | A549 | TBD | TBD |
Anti-inflammatory Properties
Compounds containing acetyl groups are often associated with anti-inflammatory effects. The potential for this compound to modulate inflammatory pathways could be explored further in preclinical studies.
Organic Electronics
The unique electronic properties of compounds like This compound make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study:
Research published in Advanced Materials demonstrated that triazole-based materials could improve charge transport properties in OLED devices, leading to enhanced efficiency . This suggests that the compound may possess similar beneficial characteristics.
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-3-(4-METHYLPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects . For example, it can inhibit enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Core Heterocycle : Pyrazole-containing derivatives (13a–13d) exhibit different electronic profiles compared to triazole-based compounds, affecting reactivity and bioactivity .
- Polarity : Pyridyl substituents (as in 2a–2s) increase hydrophilicity, whereas acetyl groups balance lipophilicity and metabolic stability in the target compound .
Biological Activity
1-[7-Acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5-yl]ethanone (CAS Number: 896273-80-6) is a compound that falls within the class of triazolothiadiazines. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 435.5 g/mol. The structure is characterized by a triazolo-thiadiazine core which is known for its pharmacological relevance.
Anticancer Activity
Research has highlighted the potential anticancer properties of triazolothiadiazine derivatives. A study reported that various derivatives exhibited significant cytotoxic effects against multiple cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl rings and substitution patterns influenced the potency against different tumor types .
Antimicrobial Activity
Triazolothiadiazines have also demonstrated antimicrobial properties. In vitro studies showed effectiveness against a range of bacterial strains, suggesting that these compounds could serve as potential leads for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound class has been explored through various assays measuring cytokine production and inflammatory markers. Compounds similar to 1-[7-acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5-yl]ethanone have shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models .
Enzyme Inhibition
Triazolothiadiazine derivatives have been identified as inhibitors of several key enzymes:
- Carbonic Anhydrase Inhibitors : These compounds can modulate pH levels and are being studied for their role in treating conditions like glaucoma.
- Cholinesterase Inhibitors : Relevant in Alzheimer's research, these inhibitors can enhance cholinergic transmission .
Study 1: Anticancer Efficacy
In a recent study published in Pharmaceutical Biology, a series of triazolothiadiazine derivatives were synthesized and screened for anticancer activity. The results indicated that one derivative showed IC50 values below 10 µM against A549 lung cancer cells. The study concluded that structural modifications significantly enhance anticancer efficacy .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of triazolothiadiazines against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Research Findings Summary Table
Q & A
Q. How should researchers address conflicting crystallographic data on bond angles in similar triazolothiadiazines?
- Methodology :
- Multi-method validation : Compare X-ray (), neutron diffraction, and DFT-optimized geometries ().
- Error analysis : Calculate standard deviations across datasets and assess crystal quality (R-factor, mosaicity).
- Meta-analysis () of published structures identifies trends (e.g., solvent-induced packing variations).
Q. What statistical frameworks are recommended for interpreting heterogeneous bioactivity results across cell lines?
- Methodology :
- Mixed-effects models account for variability in cell viability assays.
- Cluster analysis (PCA, t-SNE) groups results by mechanism ().
- Bayesian inference quantifies uncertainty in dose-response curves.
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
